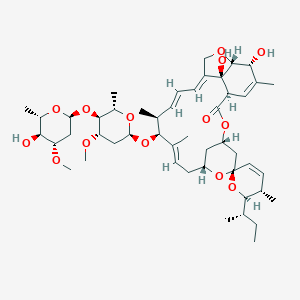

Avermectin B1A

Description

Avermectin B1a is a 16-membered macrocyclic lactone with a disaccharide substituent at the carbon-13 position, produced by Streptomyces avermitilis . It is the most bioactive component among the eight naturally occurring avermectin homologs (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b), exhibiting potent anthelmintic, insecticidal, and acaricidal properties . Structurally, it features a double bond between carbons 22 and 23, distinguishing it from ivermectin, its hydrogenated derivative . This compound is widely used in agriculture and medicine due to its efficacy against nematodes, arthropods, and certain cancer cell lines, coupled with low mammalian toxicity .

Propriétés

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058238 | |

| Record name | Avermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-55-3 | |

| Record name | Avermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abamectin Component B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abamectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Fermentation and Biosynthesis

Microbial Strain and Culture Conditions

The industrial production of avermectin B1a predominantly relies on the fermentation of Streptomyces avermitilis KCTC 0662BP, a strain deposited in the Genetic Resource Center of the Institute of Biotechnology . This mutant strain enhances B1a yield through optimized culture media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Fermentation occurs under aerobic conditions at 28°C for 10–14 days, achieving titers of 100–150 mg/L for B1a and 70–105 mg/L for B2a .

Biosynthetic Pathway Elucidation

The biosynthesis of this compound involves a polyketide synthase (PKS) pathway, where acetate units are sequentially condensed to form the macrocyclic骨架. Key intermediates include 6,8a-seco-6,8a-deoxy-5-keto this compound and B2a, identified through isotopic labeling studies with [1-¹⁴C]acetate . Blocked mutants of S. avermitilis revealed that 5-keto avermectin B2a aglycone serves as a direct precursor to B1a, confirming a bifurcated pathway for A- and B-series avermectins .

Total Chemical Synthesis

Key Synthetic Strategies

Masahiro Hirama’s total synthesis of this compound remains a landmark achievement, employing a 37-step sequence with a 0.3% overall yield . Critical steps include:

-

Vinylogous Mukaiyama Aldol Reaction : Establishes the C1–C4 stereochemistry with >95% enantiomeric excess .

-

Trityl Oxetane Acetal Protection : Prevents epimerization of the β-hydroxy aldehyde moiety during segment coupling .

-

Shiina Macrolactonization : Achieves cyclization of the seco acid precursor using 2-methyl-6-nitrobenzoic anhydride (MNBA) .

Recent Advances in Total Synthesis

Modern approaches prioritize modularity and efficiency. For example, the northern C15–C28 segment is synthesized via a tandem Stille coupling and lactonization, reducing the step count by 15% compared to classical methods . The southern C1–C14 segment utilizes a diastereoselective aldol reaction to install the C5–C7 diol configuration .

Extraction and Purification Techniques

Solvent-Based Extraction

This compound is typically extracted from mycelial cake using methanol-water co-solvents. The optimal solvent ratio (methanol:water = 52:48) achieves a 92.5% extraction efficiency for B1a, as demonstrated in large-scale trials .

Table 1: Effect of Mycelial Moisture Content on B1a Extraction Efficiency

| Moisture Content (%) | Solvent Ratio (MeOH:H₂O) | B1a Extraction Efficiency (%) |

|---|---|---|

| 13–16 | 100:0 | 78.2 |

| 45–50 | 52:48 | 92.5 |

| 60–65 | 40:60 | 85.7 |

Chromatographic Purification

Post-extraction, this compound is purified through a multi-step chromatographic process:

-

Activated Carbon Treatment : Removes pigments and lipids, achieving 98% purity .

-

Alumina Column Chromatography : Separates B1a from B1b using methylene chloride-isopropanol (95:5) .

-

Sephadex LH-20 Chromatography : Resolves residual isomers with hexane-toluene-methanol (10:10:1) .

Comparative Analysis of Preparation Methods

Table 2: Yield and Scalability of this compound Production Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Fermentation | 81.4 | Industrial | High |

| Total Synthesis | 0.3 | Laboratory | Low |

| Solvent Extraction | 92.5 | Pilot-to-Industrial | Moderate |

Fermentation remains the most scalable and cost-effective method, whereas total synthesis is reserved for structural analogs and research-grade material.

Analyse Des Réactions Chimiques

Chemical Modifications and Derivatization

Avermectins can be chemically modified to produce derivatives with enhanced pharmacological properties . One example is Ivermectin, a mixture of 22,23-dihydro-avermectins B1a and B1b, used as an anthelmintic .

Relevant Reactions

Biological Activity and Implications

This compound exhibits anti-proliferative and anticancer activity . It acts as a microtubule-targeting agent, promoting tubulin polymerization . this compound induces apoptosis and reduces cell migration in HCT-116 cells . The IC50 value of this compound on HCT-116 cells is 30 μM .

Applications De Recherche Scientifique

Anti-Cancer Properties

Recent studies have highlighted the potential of Avermectin B1A as an anti-cancer agent. Research indicates that it exhibits significant anti-proliferative activity against various cancer cell lines, particularly HCT-116 colon cancer cells.

Case Study: HCT-116 Cells

In a controlled study, HCT-116 cells treated with this compound demonstrated:

- Significant reduction in cell migration capabilities.

- Enhanced tubulin polymerization leading to increased apoptosis rates.

These findings suggest that this compound could be developed as a microtubule-targeting agent for cancer therapy .

Environmental Applications

This compound is widely used in agriculture as an antiparasitic agent for livestock and crops. Its efficacy against ectoparasites and endoparasites has made it a valuable tool in veterinary medicine.

Toxicity Studies

Research has shown that while this compound is effective against pests, it also poses risks to non-target species in the environment. Studies on aquatic organisms like bluegill sunfish indicate that this compound can bioaccumulate, leading to concerns about its long-term ecological impact .

Biotechnological Applications

The unique properties of this compound have led to its exploration in various biotechnological applications.

Drug Development

The compound's ability to modulate cellular processes makes it a candidate for developing new therapeutic agents beyond its current uses in parasitology. Research into its mechanisms has provided insights into potential modifications that could enhance its efficacy and reduce toxicity .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-Cancer | Reduces viability of cancer cells; induces apoptosis | IC50 = 30 µM; promotes tubulin polymerization |

| Environmental Impact | Used as antiparasitic in agriculture; potential ecological risks | Bioaccumulation observed in aquatic species |

| Drug Development | Potential for new therapeutic agents based on cellular modulation | Insights into mechanisms can guide future modifications |

Mécanisme D'action

L’Abamectine B1a exerce ses effets en se liant aux canaux chlorures contrôlés par le glutamate dans les cellules nerveuses et musculaires des invertébrés. Cette liaison amplifie les effets du glutamate, conduisant à une hyperpolarisation et à une paralysie des cellules. Le composé a également des effets mineurs sur les récepteurs de l’acide gamma-aminobutyrique .

Composés Similaires :

Ivermectine : Un autre membre de la famille des avermectines, qui diffère de l’Abamectine B1a par une double liaison entre les carbones 22 et 25.

Milbémycines : Analogues naturels présentant des propriétés antiparasitaires similaires.

Meilingmycins : Un autre groupe de lactones macrocycliques présentant une activité antiparasitaire.

Némadectine : Un composé apparenté présentant de puissants effets antiparasitaires.

Unicité : L’Abamectine B1a est unique en raison de son efficacité élevée et de sa faible toxicité pour l’hôte. C’est la seule avermectine utilisée à la fois en agriculture et en pharmacie, ce qui en fait un composé polyvalent et précieux .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Avermectin B1a vs. B1b

- Structure : B1a and B1b differ by a methyl group at the C-25 position (B1a: CH(CH$2$CH$3$)$2$; B1b: CH$2$CH$2$CH$3$) .

- Activity : B1a is 80–90% of the bioactive component in abamectin (a commercial mixture of B1a and B1b), while B1b contributes minimally to efficacy . Both share similar toxicological profiles .

This compound vs. Ivermectin

- Structure : Ivermectin is a 22,23-dihydrogenated derivative of B1a, replacing the double bond with a single bond .

- Activity : Ivermectin shows enhanced stability and broader veterinary use against parasites like Onchocerca volvulus, whereas B1a is preferred in agriculture for its rapid action . Both target GABA-gated chloride channels but differ in binding kinetics .

This compound vs. Emamectin B1a

- Structure: Emamectin B1a is a semisynthetic derivative with a 4"-epi-methylamino-4"-deoxy substituent .

- Activity : Emamectin B1a has improved bioavailability and is used against lepidopteran pests in crops. Its EC$_{50}$ and Hill coefficients for GABA receptor activation are nearly identical to B1a .

This compound vs. Eprinomectin B1a

- Structure: Eprinomectin B1a features a 4"-acetylated sugar moiety .

- Activity: This modification enhances lipid solubility, making eprinomectin suitable for topical veterinary applications with residual activity in milk .

Mechanism of Action

- GABA Receptor Modulation : this compound acts as a partial agonist at high-affinity GABA$A$ receptor sites (K$D$ = 5 nM) and an inhibitor at low-affinity sites (K$_D$ = 815 nM), causing chloride channel hyperpolarization in pests and dual effects in mammals .

- Tubulin Polymerization : B1a stabilizes microtubules in cancer cells (e.g., HCT-116 colon cancer) by promoting tubulin assembly (IC$_{50}$ = 30 µM), mimicking paclitaxel’s mechanism .

Stability and Residue Considerations

- Storage Stability : B1a remains stable for 36 months in high-water-content commodities, 24 months in high-oil, and 14 months in high-acid matrices . Its delta-8,9 isomer is a major degradation product monitored in residue definitions .

- Regulatory Definitions : Residue limits for B1a in crops include the sum of B1a, B1b, and the delta-8,9 isomer, expressed as B1a equivalents .

Research Advancements and Derivatives

- Anticancer Potential: B1a induces apoptosis in HCT-116 cells (39.83% at 30 µM) and inhibits migration, positioning it as a microtubule-targeting drug candidate .

- Derivatives : Modifications at C-5 or C-4" (e.g., 5-deoxy-B1a) reduce activity, underscoring the importance of the native structure .

Activité Biologique

Avermectin B1A, a derivative of the avermectin family produced by Streptomyces avermitilis, is recognized for its significant biological activities, particularly in the fields of agriculture and medicine. This article provides an overview of the compound's biological activity, including its anti-cancer properties, insecticidal effects, and mechanisms of action.

Overview of this compound

This compound is primarily known for its potent insecticidal and anthelmintic properties. It is used extensively in veterinary medicine and agriculture to control parasitic infections and pests. Recent studies have also highlighted its potential as a therapeutic agent in cancer treatment.

Anti-Cancer Activity

Recent research has demonstrated that this compound exhibits significant anti-cancer activity, particularly against colon cancer cells (HCT-116). The following findings summarize its effects:

- Anti-Proliferative Effects : this compound shows a dose-dependent reduction in cell viability with an IC50 value of 30 µM. After 24 hours of treatment at this concentration, cell viability decreased to approximately 49.9% .

- Mechanism of Action : The compound enhances tubulin polymerization, which is crucial for microtubule stability. This stabilization can disrupt normal cell division and lead to apoptosis in cancer cells .

- Apoptotic Induction : Flow cytometry analysis revealed that this compound induces apoptosis in HCT-116 cells, significantly reducing their migratory capacity, which is critical for cancer metastasis .

Table 1: Summary of Anti-Cancer Activity

| Parameter | Value |

|---|---|

| IC50 (HCT-116 cells) | 30 µM |

| Cell Viability (24h) | 49.9% |

| Apoptosis Induction | Yes |

| Effect on Migration | Significant reduction |

Insecticidal Activity

This compound is notably effective against various insect species, making it a valuable agent in agricultural pest management.

- Insecticidal Efficacy : Among the avermectins, B1A exhibits the highest insecticidal activity. Studies have shown that it can effectively control pests such as Helicoverpa armigera and Spodoptera litura, with varying degrees of effectiveness depending on the concentration used .

- Mechanism of Action : The insecticidal activity is attributed to its ability to bind to glutamate-gated chloride channels (GluCl), leading to paralysis and death of susceptible insects. This mechanism is similar to that of other neurotoxic agents .

Table 2: Insecticidal Activity Summary

| Insect Species | Efficacy | Mechanism |

|---|---|---|

| Helicoverpa armigera | High | GluCl channel modulation |

| Spodoptera litura | Moderate | GluCl channel modulation |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Stabilization : By promoting tubulin polymerization, this compound alters microtubule dynamics, which can lead to increased cell death in cancer cells .

- Neurotoxic Effects on Insects : The binding affinity to GluCl channels results in hyperpolarization of neuronal membranes, causing paralysis and eventual death in target pests .

Case Study 1: Cancer Treatment with this compound

In a controlled laboratory setting, HCT-116 colon cancer cells were treated with varying concentrations of this compound. The study found that at 30 µM concentration, there was a significant decrease in cell viability and an increase in apoptotic markers compared to control groups.

Case Study 2: Agricultural Application

Field trials demonstrated that crops treated with this compound showed a marked reduction in pest populations without significant harm to beneficial insects. This highlights the compound's selective toxicity.

Q & A

Basic Research Questions

Q. What is the molecular structure of Avermectin B1a, and how does it differ from other avermectin components?

this compound (C₄₈H₇₂O₁₄) is a macrocyclic lactone with a spiroketal moiety and disaccharide side chain. It differs from minor components like B1b by a single methyl group on the C25 position (B1a: isopropyl; B1b: sec-butyl) . Structural elucidation is typically performed via NMR, X-ray crystallography, or high-resolution mass spectrometry. For purity verification, HPLC with UV detection (e.g., 245 nm) is recommended, as outlined in pharmacopeial standards .

Q. What experimental methods are used to synthesize this compound, and how can its purity be validated?

this compound is biosynthesized by Streptomyces avermitilis, but total synthesis has been achieved via multi-step routes involving ketone reduction and glycosylation . Post-synthesis, purity is validated using reversed-phase HPLC with acetonitrile/water gradients, ensuring ≥90% B1a content. Residual solvents (e.g., acetonitrile, methanol) must comply with ICH guidelines, quantified via GC-MS .

Q. How does this compound interact with neuronal GABA-gated chloride channels?

this compound binds to both high- (KD = 5 nM) and low-affinity (KD = 815 nM) sites on GABA receptors. At low concentrations (3–100 nM), it activates chloride influx, while higher concentrations (1–3 µM) inhibit channel function. This dual effect is resolved by kinetic studies: short incubations (5–10 min) favor activation, whereas prolonged exposure (>60 min) induces inhibition .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s anthelmintic efficacy while minimizing toxicity?

- Model Selection : Use nematode-infected rodents (e.g., Nematospiroides dubius in mice) for primary screening .

- Dose Optimization : Conduct dose-response studies (e.g., 0.1–10 mg/kg) with toxicity endpoints (e.g., neurobehavioral changes, mortality).

- Data Validation : Compare results to ivermectin (a semisynthetic derivative) and include negative controls (vehicle-only) .

- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size calculations .

Q. What methodological approaches resolve contradictions in this compound’s effects on non-target organisms?

Contradictory data on environmental toxicity (e.g., aquatic species vs. soil microbes) require:

- Stratified Exposure Tests : Vary concentrations (1 ppb–1 ppm) and exposure durations (acute vs. chronic).

- Metabolite Analysis : Use LC-MS to quantify B1a degradation products (e.g., 8,9-Z-Avermectin B1a) in different matrices .

- Species-Specific Receptors : Compare glutamate-gated chloride channels (targeted in parasites) vs. non-target mammalian receptors .

Q. How can researchers optimize chromatographic methods to separate this compound from co-formulated analogs?

- Column Selection : Use C18 columns (150 mm × 4.6 mm, 3 µm) with mobile phases of acetonitrile:water (85:15 v/v) + 0.1% formic acid.

- Detection : UV at 245 nm or MS/MS for trace-level quantification (LOQ ≤ 1 ng/mL).

- Validation : Assess precision (RSD < 5%), recovery (80–120%), and linearity (R² > 0.99) per ICH Q2(R1) .

Q. Methodological and Analytical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.

- EC50/LC50 Calculation : Apply four-parameter logistic curves with 95% confidence intervals.

- Outlier Handling : Use Grubbs’ test (α = 0.05) to exclude anomalous data .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Detailed Synthesis Steps : Report reaction temperatures, catalysts, and purification methods (e.g., column chromatography).

- Raw Data Archiving : Deposit NMR spectra, chromatograms, and toxicity datasets in repositories like Zenodo .

- Ethics Statements : Include IACUC or IRB approval numbers for in vivo work .

Q. Safety and Regulatory Compliance

Q. What safety protocols are mandated for handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods for powder weighing.

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste (UN2811, Packing Group I) .

Q. How can researchers assess environmental risks of this compound in agricultural applications?

- Soil Half-Life Studies : Conduct under aerobic/anaerobic conditions (OECD 307/308 guidelines).

- Ecotoxicology : Test Daphnia magna (48-h LC50) and earthworm avoidance behavior .

- Regulatory Alignment : Compare results to EPA/FDA thresholds for pesticide residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.